molecular formula C14H8O4 B14277963 3-Hydroxy-1-oxo-1H-phenalene-2-carboxylic acid CAS No. 134614-46-3

3-Hydroxy-1-oxo-1H-phenalene-2-carboxylic acid

Cat. No.: B14277963
CAS No.: 134614-46-3
M. Wt: 240.21 g/mol
InChI Key: HNZZOPZDGGICNI-UHFFFAOYSA-N
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Description

3-Hydroxy-1-oxo-1H-phenalene-2-carboxylic acid is an organic compound with a phenalene core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1-oxo-1H-phenalene-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with a phenalene derivative.

    Oxidation: The phenalene derivative undergoes oxidation to introduce the keto group at the 1-position.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale oxidation and hydroxylation processes, utilizing catalysts and optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1-oxo-1H-phenalene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids and quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated and aminated derivatives.

Scientific Research Applications

3-Hydroxy-1-oxo-1H-phenalene-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-oxo-1H-phenalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, and other proteins involved in various biological processes.

    Pathways Involved: It can modulate signaling pathways, including those related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-1-oxo-1H-phenalene-3-carboxylic acid
  • 3-Hydroxy-2-oxo-1H-phenalene-1-carboxylic acid
  • 1-Hydroxy-3-oxo-1H-phenalene-2-carboxylic acid

Uniqueness

3-Hydroxy-1-oxo-1H-phenalene-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

134614-46-3

Molecular Formula

C14H8O4

Molecular Weight

240.21 g/mol

IUPAC Name

1-hydroxy-3-oxophenalene-2-carboxylic acid

InChI

InChI=1S/C14H8O4/c15-12-8-5-1-3-7-4-2-6-9(10(7)8)13(16)11(12)14(17)18/h1-6,15H,(H,17,18)

InChI Key

HNZZOPZDGGICNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C(=C(C(=O)C3=CC=C2)C(=O)O)O

Origin of Product

United States

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